molecular formula C14H16N2O3S B2441694 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448029-20-6

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2441694
CAS No.: 1448029-20-6
M. Wt: 292.35
InChI Key: PIAPXKAVDUMFOW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a methoxy group, a thiophene ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-(2-methoxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-cyclopropyl-N-(2-methoxy-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-13(10-4-5-20-8-10)7-15-14(17)11-6-12(19-16-11)9-2-3-9/h4-6,8-9,13H,2-3,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPXKAVDUMFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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